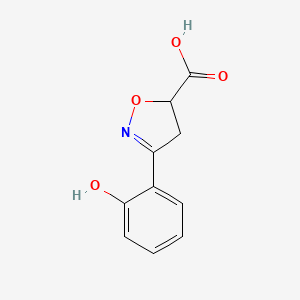

3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-hydroxyphenyl group (a phenol) at the 3-position and a carboxylic acid group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with the phenol and carboxylic acid substituents. The phenol group would likely contribute to the compound’s ability to form hydrogen bonds, while the carboxylic acid could ionize to form a carboxylate anion .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenol group could undergo reactions typical of alcohols, such as esterification, while the carboxylic acid could participate in reactions such as amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol and carboxylic acid groups could enhance the compound’s water solubility .Scientific Research Applications

I have conducted a search for the specific compound “3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid,” but unfortunately, the available information on its applications in scientific research is limited in publicly accessible sources. The search results primarily include product listings and chemical properties from suppliers .

Mechanism of Action

Target of Action

Related compounds such as 3-phenylpropionic acid have been found to interact with theAryl Hydrocarbon Receptor (AhR) signaling pathway . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

Similar compounds like 3-phenylpropionic acid have been shown to enhance the intestinal epithelial barrier function by activating the ahr signaling pathway . This activation leads to a series of intracellular events, resulting in changes in gene expression and cellular function .

Biochemical Pathways

The activation of the ahr signaling pathway by similar compounds can influence various biochemical pathways related to immune response, cell cycle regulation, and xenobiotic metabolism .

Result of Action

Activation of the ahr signaling pathway by similar compounds has been associated with enhanced intestinal epithelial barrier function . This could potentially protect against intestinal invasion by pathogens and exposure to food antigens and toxins .

properties

IUPAC Name |

3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDPLMQZUFGNIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425471 |

Source

|

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

CAS RN |

712347-85-8 |

Source

|

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B1364013.png)

![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)

![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)

![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)

![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)

![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)